![molecular formula C14H13N3OS B2823510 (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol CAS No. 1206969-30-3](/img/structure/B2823510.png)
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol
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Description
The compound (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol is a thiazole derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthetic Chemistry Applications
The compound has been explored for its utility in synthetic chemistry, particularly in the synthesis of imidazole derivatives. Ohta et al. (1987) discussed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives as precursors to carbonyl compounds, highlighting the versatility of imidazole derivatives in synthetic organic chemistry Ohta, Hayakawa, Nishimura, & Okamoto, 1987.
Corrosion Inhibition
Costa et al. (2021) demonstrated the use of imidazole derivatives, including molecules similar in structure to the target compound, for the corrosion inhibition of carbon steel in acidic mediums. Their work emphasizes the role of such molecules in protective coatings and materials science Costa et al., 2021.
Catalytic Applications
Sarki et al. (2021) explored the use of methanol, involving imidazole derivatives, in selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting the catalytic potential of these compounds in green chemistry and organic transformations Sarki et al., 2021.
Fluorescent Chemosensing
Manna, Chowdhury, and Patra (2020) reported on a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, indicating the use of similar structured compounds in the development of new fluorescent chemosensors for metal ions detection in environmental and biological samples Manna, Chowdhury, & Patra, 2020.
properties
IUPAC Name |
[4-[4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-6-17(9-15-10)12-4-2-11(3-5-12)13-8-19-14(7-18)16-13/h2-6,8-9,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYLSVGDKITEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C3=CSC(=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol |
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